1-Bromo-4,5-dichloro-2-fluorobenzene
Description
1-Bromo-4,5-dichloro-2-fluorobenzene (CAS: 1000572-78-0) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.884 g/mol . Its structure features a benzene ring substituted with bromine (C1), fluorine (C2), and two chlorine atoms (C4 and C5), creating a distinct electronic environment influenced by the electron-withdrawing effects of the halogens. This compound is commercially available from suppliers like Thermo Scientific (96% purity) and Yangxin Pharmaceutical, primarily as a building block in pharmaceutical synthesis and materials science . Notably, it has been utilized in Miyaura borylation and Suzuki cross-coupling reactions to generate kinase inhibitors, highlighting its role in medicinal chemistry .
Structure
2D Structure
Properties
IUPAC Name |
1-bromo-4,5-dichloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKOUNMAKAPKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661532 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160573-64-7 | |
| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
Substituted Fluorochlorobenzenes : Aromatic compounds pre-functionalized with chlorine and fluorine atoms at specific positions serve as substrates. For example, 1,3-dichloro-2-fluorobenzene derivatives are commonly used for related compounds.
Aminobenzene Derivatives : In some methods, an aniline derivative (e.g., 5-bromo-3-chloro-2-fluoroaniline) is used as a precursor for diazotization and subsequent halogen substitution.
Bromination Techniques
Electrophilic Aromatic Substitution (EAS) : Bromination via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeBr₃) is a common approach.
Sandmeyer Reaction : For introducing bromine at a specific position, diazotization of an amino group followed by copper(I) bromide-mediated substitution is effective.
Detailed Preparation Method from Related Literature
Preparation via Diazonium Salt Intermediate (Adapted from CN103664511A)
This method, reported for 5-bromo-1,3-dichloro-2-fluorobenzene, can be adapted for this compound by adjusting positional isomers.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Amino-substituted fluorochlorobenzene (e.g., 2-fluoro-3,4-dichloroaniline) + HCl + NaNO₂ in water at 0–10°C | Formation of diazonium salt by diazotization |
| 2 | Cuprous bromide (CuBr) in HCl solution at 40–50°C | Sandmeyer reaction to replace diazonium group with bromine |
| 3 | Work-up: Layer separation, neutralization, washing, distillation | Isolation of the brominated product |
- Yields typically range from 75% to 85% with purities above 98% after distillation.
Direct Bromination of Fluorodichlorobenzene (From ChemicalBook Synthesis of Related Compounds)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1,3-dichloro-2-fluorobenzene + Bromine (Br₂) + FeBr₃ catalyst | Electrophilic bromination at low temperature (0–25°C) to ensure regioselectivity |
| 2 | Reaction monitoring by TLC or GC-MS | To prevent polybromination |
| 3 | Work-up: Quenching with water, extraction, purification by distillation or chromatography | Isolation of this compound |
The presence of electron-withdrawing fluorine and chlorine directs bromination to the 1-position.
Reaction time and temperature control are critical to avoid multiple brominations.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Bromination Strategy | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Sandmeyer-type (Diazonium intermediate) | Amino-fluorodichlorobenzene | Diazotization + CuBr substitution | 0–10°C for diazotization; 40–50°C for substitution | 80–85 | >98 | High regioselectivity, good yield | Multi-step, requires handling diazonium salts |
| Direct EAS bromination | Fluorodichlorobenzene | Br₂ + FeBr₃ catalyst | 0–25°C, monitored closely | 70–80 | >95 | Simpler, fewer steps | Risk of polybromination, regioselectivity depends on conditions |
Research Findings and Analysis
Regioselectivity Control: The electron-withdrawing effects of fluorine and chlorine atoms influence the site of electrophilic bromination. Fluorine’s strong inductive effect directs bromine substitution ortho or para to itself, but steric hindrance from chlorines at adjacent positions can shift regioselectivity.
Reaction Optimization: Lower temperatures and controlled addition rates of bromine or diazonium salts improve selectivity and yield.
Purification: Vacuum distillation or column chromatography using silica gel with non-polar eluents (hexane/ethyl acetate) are effective for isolating the pure compound.
Safety Considerations: Handling of diazonium salts requires caution due to their potential explosiveness. Bromine and Lewis acid catalysts are corrosive and toxic, necessitating appropriate protective measures.
Summary Table of Key Reaction Conditions for this compound Preparation
| Parameter | Recommended Range | Notes |
|---|---|---|
| Temperature (Diazotization) | 0–10°C | Prevents decomposition of diazonium salt |
| Temperature (Sandmeyer reaction) | 40–50°C | Optimal for CuBr substitution |
| Bromine addition rate | Slow, dropwise | Controls reaction rate, avoids polybromination |
| Solvent | Aqueous HCl or organic solvents (e.g., dichloromethane) | Depends on step and method |
| Reaction time | 3–5 hours | Monitored by TLC or GC-MS |
| Purification method | Vacuum distillation or chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4,5-dichloro-2-fluorobenzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.
Substitution: Various reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are used.
Major Products Formed:
Oxidation: 1-Bromo-4,5-dichloro-2-fluorobenzoic acid or 1-Bromo-4,5-dichloro-2-fluorobenzaldehyde.
Reduction: this compound can be reduced to this compound with fewer halogen atoms.
Substitution: Products include various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Drug Development
One of the primary applications of 1-bromo-4,5-dichloro-2-fluorobenzene is in the synthesis of pharmaceutical compounds. It is utilized as an intermediate in the development of selective estrogen receptor degraders (SERDs), which are crucial for treating hormone receptor-positive breast cancer. For instance, it plays a role in synthesizing brilanestrant, which has shown effective degradation of estrogen receptor alpha (ERα) at an effective concentration of 0.7 nM .
Synthesis of Other Therapeutics
The compound is also involved in the preparation of various therapeutic agents through its reactivity with other functional groups. Its halogen atoms allow for nucleophilic substitution reactions, making it a versatile building block for drug discovery and development in medicinal chemistry .
Agrochemical Production
This compound is used as an intermediate in the production of agrochemicals. Its halogenated structure contributes to the efficacy of pesticides and herbicides by enhancing their stability and biological activity. The compound's role in synthesizing agrochemical products underscores its importance in agricultural applications, particularly in developing compounds that target specific pests or diseases .
Material Science
Polymer Chemistry
In material science, this compound is employed as a monomer or additive in polymer synthesis. The presence of multiple halogens allows for cross-linking reactions that can improve the thermal and mechanical properties of polymers. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial applications .
Analytical Chemistry
Internal Standard in GC-MS
The compound serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for analyzing volatile organic compounds (VOCs). Its distinct mass spectrum facilitates accurate quantification and identification of other compounds within complex mixtures, making it valuable in environmental monitoring and quality control processes .
Case Study 1: Development of SERDs
In a study published by researchers focusing on breast cancer therapies, this compound was synthesized as part of a series of compounds aimed at degrading estrogen receptors effectively. The study highlighted its potential to improve treatment outcomes for patients with resistant forms of breast cancer .
Case Study 2: Agrochemical Synthesis
Another research project explored the synthesis of herbicides using this compound as a key intermediate. The findings indicated that the resulting herbicides exhibited enhanced efficacy against specific weed species while minimizing environmental impact due to their targeted action .
Mechanism of Action
The mechanism by which 1-Bromo-4,5-dichloro-2-fluorobenzene exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-bromo-4,5-dichloro-2-fluorobenzene with structurally analogous halogenated benzene derivatives, focusing on substituent effects, physical properties, and reactivity.
Table 1: Structural and Physical Properties of Selected Compounds
Key Findings:
The presence of iodine in 1-bromo-4,5-diiodo-2-fluorobenzene increases molecular weight significantly (426.79 g/mol) and may alter photophysical properties due to iodine’s heavy-atom effect .
Synthetic Utility :
- This compound is favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its balanced steric and electronic profile, enabling efficient boronic ester formation .
- In contrast, 1-bromo-4,5-difluoro-2-methylbenzene (with a methyl group) shows reduced reactivity in such reactions due to steric hindrance .
Safety and Handling :
- The compound poses risks of skin/eye irritation (GHS H315, H319) and respiratory irritation (H335), similar to other halogenated aromatics like 4-fluorotrichlorobenzene .
Table 2: Comparative Hazard Profiles
| Compound | GHS Hazard Codes | Storage Recommendations |
|---|---|---|
| This compound | H315, H319, H335 | Ambient temperatures |
| 4-Fluorotrichlorobenzene | Not reported | Not reported |
| 1-Bromo-4,5-diiodo-2-fluorobenzene | Not reported | Not reported |
Biological Activity
1-Bromo-4,5-dichloro-2-fluorobenzene (CAS Number: 1000572-78-0) is a halogenated aromatic compound that has garnered attention in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂BrCl₂F |
| Molecular Weight | 243.884 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=C(C(=CC(=C1Cl)Cl)Br)F |
| PubChem CID | 44891196 |
Biological Activity
This compound exhibits notable biological activities, primarily attributed to its ability to interact with various biological targets. The presence of multiple halogen substituents enhances its reactivity and potential for biological interactions.
The compound's biological effects are mediated through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can disrupt metabolic pathways in organisms. This inhibition can lead to the accumulation of substrates and subsequent toxic effects on cellular functions.
- Reactive Intermediates Formation : The halogen atoms facilitate the formation of reactive intermediates that can interact with nucleophilic sites in proteins and nucleic acids, potentially leading to cytotoxicity or mutagenicity .
Toxicity Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : In rodent studies, the median lethal dose (LD50) was reported to be approximately 2,700 mg/kg when administered orally. Symptoms included tremors, weight loss, and respiratory distress at high doses .
- Inhalation Studies : Exposure to high concentrations (≥14,000 mg/m³) resulted in significant neurological symptoms such as loss of righting reflex and lethargy .
Case Studies and Research Findings
Recent studies have highlighted the potential applications and risks associated with this compound:
- Pharmaceutical Applications : Research indicates that this compound can serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in developing antifungal agents .
- Agrochemical Development : The compound's structure is conducive for use in agrochemicals, including pesticides and herbicides. Its halogenated nature may enhance efficacy against specific pests .
- Biological Monitoring : Given its volatility and potential health impacts, biological monitoring for exposure to this compound has been recommended for populations at risk .
Q & A
Q. What are the recommended synthetic routes for 1-bromo-4,5-dichloro-2-fluorobenzene, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via halogenation or cross-coupling reactions. For example, Suzuki-Miyaura coupling using aryl halides (e.g., 1-bromo-2-fluorobenzene derivatives) and chloro/fluoro-substituted boronic acids can yield the target molecule. Reaction optimization involves controlling stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid), catalyst selection (Pd(PPh₃)₄ or PdCl₂(dppf)), and temperature (80–100°C in THF/water). Yields >80% are achievable with rigorous exclusion of oxygen . Key Parameters :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Solvent: THF/H₂O (3:1)
- Reaction Time: 12–24 hours
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- GC-MS/HPLC : Quantify purity (>97% by GC with a DB-5 column ).
- NMR : ¹⁹F NMR (δ ~ -110 ppm for ortho-F; δ ~ -120 ppm for para-F) and ¹H NMR (aromatic protons appear as doublets due to coupling with fluorine ).
- Elemental Analysis : Confirm %C, %H, %Br, %Cl, %F within ±0.3% of theoretical values.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and halogen loss .
- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid prolonged skin contact due to potential halogen toxicity .
- Disposal : Neutralize with 10% NaOH/ethanol mixture before incineration, adhering to EPA guidelines .
Advanced Research Questions
Q. How do electronic effects of substituents (Br, Cl, F) influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The electron-withdrawing effects of Br, Cl, and F direct EAS to meta/para positions. For nitration, the fluorine atom at position 2 strongly deactivates the ring, favoring nitration at position 5 (meta to Br and Cl). Computational modeling (DFT at B3LYP/6-31G* level) predicts charge densities and validates experimental outcomes . Case Study :
- Nitration with HNO₃/H₂SO₄ at 0°C yields 1-bromo-4,5-dichloro-2-fluoro-3-nitrobenzene as the major product (85% regioselectivity) .
Q. What are the stability profiles of this compound under acidic, basic, or thermal conditions?
- Methodological Answer :
- Acidic Conditions (pH < 2) : Dehalogenation occurs at 60°C (loss of Br/Cl via SNAr mechanism). Monitor via TLC (silica gel, hexane:EtOAc 4:1) .
- Basic Conditions (pH > 10) : Hydrolysis of fluorine is negligible, but bromine may displace at 100°C .
- Thermal Stability : Decomposes above 200°C (TGA 5% weight loss at 210°C) .
Q. How can contradictory spectroscopic data (e.g., conflicting coupling constants in NMR) be resolved?
- Methodological Answer :
- Step 1 : Repeat experiments under standardized conditions (e.g., 400 MHz NMR, CDCl₃ solvent).
- Step 2 : Compare with computational predictions (ChemDraw or ACD/Labs NMR simulator).
- Step 3 : Validate via 2D NMR (COSY, HSQC) to resolve overlapping signals .
Example : A doublet misinterpreted as two singlets in ¹H NMR can be clarified via ¹H-¹³C HSQC to assign adjacent protons .
Q. What are the mechanistic implications of using this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a superior leaving group compared to chlorine or fluorine in Pd-catalyzed reactions. In Buchwald-Hartwig amination, the oxidative addition of Pd⁰ to C-Br bonds occurs 10× faster than C-Cl bonds (k = 1.2 × 10⁻³ s⁻¹ vs. 1.1 × 10⁻⁴ s⁻¹). Use of XPhos ligand enhances turnover frequency (TOF = 120 h⁻¹) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
